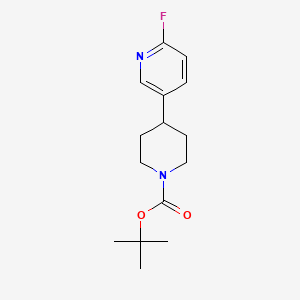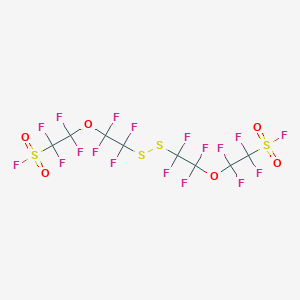
Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide is a specialized chemical compound with the molecular formula
C8F18O6S4
and a molecular weight of 662.31 g/mol . This compound is characterized by its unique structure, which includes two fluorsulfonyl groups and a perfluorinated ether backbone. It is primarily used in advanced chemical research and industrial applications due to its unique chemical properties.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the perfluorinated ether backbone. This can be achieved through the oligomerization of hexafluoropropylene oxide.
Introduction of Fluorsulfonyl Groups: The fluorsulfonyl groups are introduced via a sulfonylation reaction. This involves the reaction of the perfluorinated ether with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of Disulfide Linkage: The final step involves the formation of the disulfide linkage. This can be achieved by oxidizing the thiol precursors using an oxidizing agent like hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide can undergo oxidation reactions, leading to the formation of sulfonic acids or sulfonates.
Reduction: Reduction of this compound typically results in the cleavage of the disulfide bond, yielding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
Sulfonic Acids: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a precursor for the preparation of advanced materials.
Biology: Employed in the study of protein disulfide bonds and as a tool for modifying biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique chemical properties.
Industry: Utilized in the production of high-performance polymers and coatings, especially in environments requiring chemical resistance.
Mécanisme D'action
The mechanism by which Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide exerts its effects is primarily through its ability to form and break disulfide bonds. This property is crucial in biochemical processes, where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent changes in protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl) disulfide: Known for its use in chemical warfare as mustard gas.
Bis(2-hydroxyethyl) disulfide: Used in the synthesis of thiol-containing compounds.
Bis(4-nitrophenyl) disulfide:
Uniqueness
Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide stands out due to its perfluorinated structure, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials.
Propriétés
Formule moléculaire |
C8F18O6S4 |
|---|---|
Poids moléculaire |
662.3 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)ethyl]disulfanyl]ethoxy]ethanesulfonyl fluoride |
InChI |
InChI=1S/C8F18O6S4/c9-1(10,31-3(13,14)7(21,22)35(25,27)28)5(17,18)33-34-6(19,20)2(11,12)32-4(15,16)8(23,24)36(26,29)30 |
Clé InChI |
WFONBBSFKILHTE-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)SSC(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


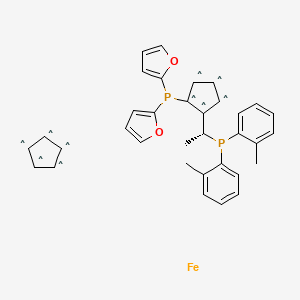




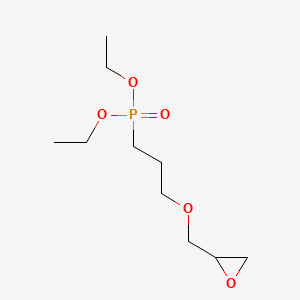
![N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B12063803.png)
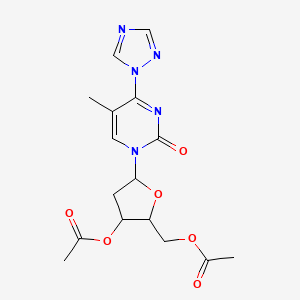




![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
